2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone
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Overview
Description
2-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-(3,4-DIMETHOXYPHENYL)ETHAN-1-ONE is a complex organic compound that features a benzimidazole moiety linked to a dimethoxyphenyl group via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-(3,4-DIMETHOXYPHENYL)ETHAN-1-ONE typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with benzyl chloride under acidic conditions.
Introduction of the Sulfanyl Group: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Attachment of the Dimethoxyphenyl Group: Finally, the dimethoxyphenyl group is attached through a nucleophilic substitution reaction, often using a suitable leaving group like a halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-(3,4-DIMETHOXYPHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-(3,4-DIMETHOXYPHENYL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the benzimidazole moiety.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 2-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-(3,4-DIMETHOXYPHENYL)ETHAN-1-ONE is not fully understood, but it is believed to involve interactions with various molecular targets, including enzymes and receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole, mebendazole, and thiabendazole share the benzimidazole core and have similar biological activities.
Dimethoxyphenyl Derivatives: Compounds like verapamil and methoxyphenamine feature the dimethoxyphenyl group and are used in various therapeutic applications.
Uniqueness
2-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-(3,4-DIMETHOXYPHENYL)ETHAN-1-ONE is unique due to the combination of the benzimidazole and dimethoxyphenyl moieties linked by a sulfanyl bridge. This unique structure may confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C24H22N2O3S |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-1-(3,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C24H22N2O3S/c1-28-22-13-12-18(14-23(22)29-2)21(27)16-30-24-25-19-10-6-7-11-20(19)26(24)15-17-8-4-3-5-9-17/h3-14H,15-16H2,1-2H3 |
InChI Key |
ROORUZIGUXYIAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)OC |
Origin of Product |
United States |
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